2-(5-Oxopyrrolidin-3-yl)benzonitrile
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Overview
Description
2-(5-Oxopyrrolidin-3-yl)benzonitrile is a chemical compound that features a pyrrolidine ring fused with a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxopyrrolidin-3-yl)benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile precursor. One common method includes the cyclization of a suitable nitrile with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxopyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
2-(5-Oxopyrrolidin-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Oxopyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-dione: Another derivative with additional functional groups.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness
2-(5-Oxopyrrolidin-3-yl)benzonitrile is unique due to its combination of a pyrrolidine ring with a benzonitrile group, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-6-8-3-1-2-4-10(8)9-5-11(14)13-7-9/h1-4,9H,5,7H2,(H,13,14) |
InChI Key |
GQHNRNMGUBAWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
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